![molecular formula C36H44BrOP B12536562 Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide CAS No. 812652-88-3](/img/structure/B12536562.png)
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide is a quaternary phosphonium salt with a complex structure. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by the presence of a phosphonium center bonded to three phenyl groups and an 11-(phenylmethoxy)undecyl chain, with bromide as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the phosphonium salt.
Industrial Production Methods
On an industrial scale, the production of phosphonium salts like this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide and related phosphine oxides.
Reduction: Triphenylphosphine and the corresponding alkane.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of cell membrane interactions and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide involves its ability to interact with various molecular targets. The phosphonium center can form strong ionic interactions with negatively charged species, while the phenyl groups provide hydrophobic interactions. These properties make it effective in catalysis and as a reagent in organic synthesis.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, known for its use in the Wittig reaction.
Tetraphenylphosphonium bromide: Another quaternary phosphonium salt with similar applications.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a ligand in coordination chemistry.
Uniqueness
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide is unique due to its long alkyl chain with a phenylmethoxy group, which imparts distinct physical and chemical properties. This structure enhances its solubility in organic solvents and its ability to interact with various substrates, making it a versatile reagent in organic synthesis and catalysis.
属性
CAS 编号 |
812652-88-3 |
|---|---|
分子式 |
C36H44BrOP |
分子量 |
603.6 g/mol |
IUPAC 名称 |
triphenyl(11-phenylmethoxyundecyl)phosphanium;bromide |
InChI |
InChI=1S/C36H44OP.BrH/c1(2-4-6-20-30-37-32-33-22-12-8-13-23-33)3-5-7-21-31-38(34-24-14-9-15-25-34,35-26-16-10-17-27-35)36-28-18-11-19-29-36;/h8-19,22-29H,1-7,20-21,30-32H2;1H/q+1;/p-1 |
InChI 键 |
KPYHTMOORAIUFB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


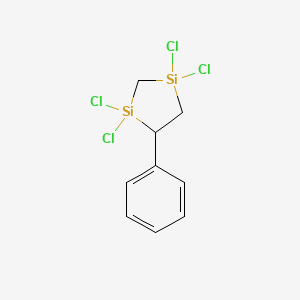
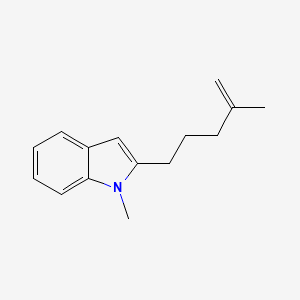
![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

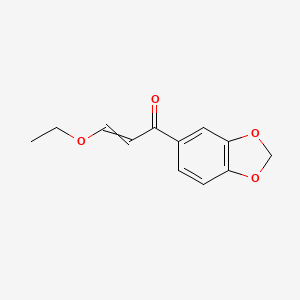

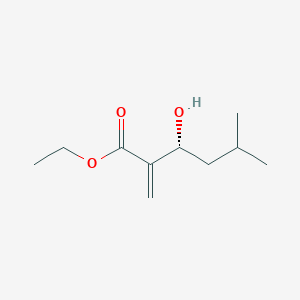
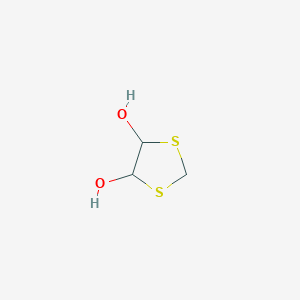
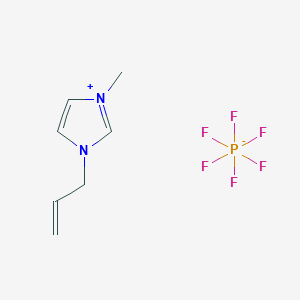
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)
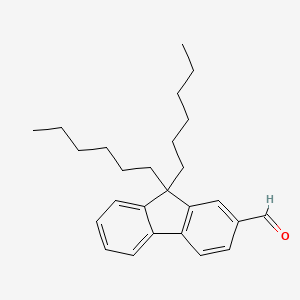
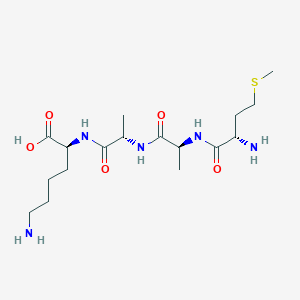
![N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide](/img/structure/B12536552.png)
